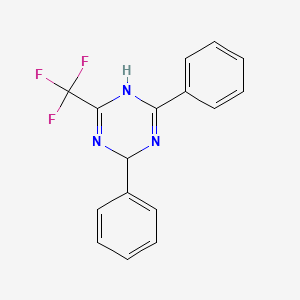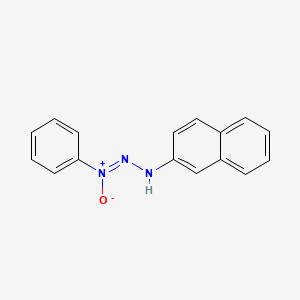
(Z)-(naphthalen-2-ylhydrazinylidene)-oxido-phenylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-(naphthalen-2-ylhydrazinylidene)-oxido-phenylazanium is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a hydrazinylidene group, and an oxido-phenylazanium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(naphthalen-2-ylhydrazinylidene)-oxido-phenylazanium typically involves the condensation of naphthalene-2-carbaldehyde with phenylhydrazine under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-(naphthalen-2-ylhydrazinylidene)-oxido-phenylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-(naphthalen-2-ylhydrazinylidene)-oxido-phenylazanium is used as a precursor for the synthesis of more complex organic molecules
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, make it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound has shown promise as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain pathogens and cancer cells has led to ongoing research into its potential as a pharmaceutical compound.
Industry
In industrial applications, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (Z)-(naphthalen-2-ylhydrazinylidene)-oxido-phenylazanium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene derivatives: Compounds such as naphthalene-2-carbaldehyde and naphthalene-2-amine share structural similarities with (Z)-(naphthalen-2-ylhydrazinylidene)-oxido-phenylazanium.
Hydrazine derivatives: Phenylhydrazine and its derivatives are structurally related to the hydrazinylidene group in the compound.
Oxido-phenylazanium derivatives: Compounds containing the oxido-phenylazanium moiety, such as certain azo dyes, are similar in structure.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for scientific research and industrial use.
Propiedades
Fórmula molecular |
C16H13N3O |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
(Z)-(naphthalen-2-ylhydrazinylidene)-oxido-phenylazanium |
InChI |
InChI=1S/C16H13N3O/c20-19(16-8-2-1-3-9-16)18-17-15-11-10-13-6-4-5-7-14(13)12-15/h1-12,17H/b19-18- |
Clave InChI |
OWJQKFDVEQTHAX-HNENSFHCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/[N+](=N/NC2=CC3=CC=CC=C3C=C2)/[O-] |
SMILES canónico |
C1=CC=C(C=C1)[N+](=NNC2=CC3=CC=CC=C3C=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


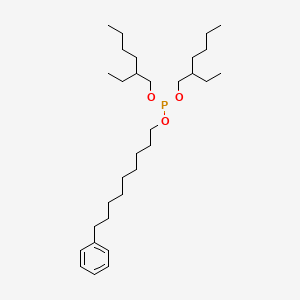
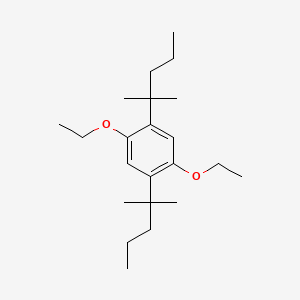
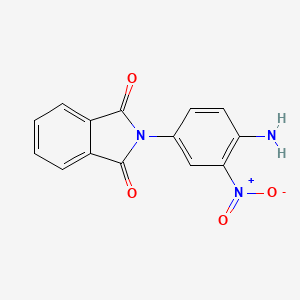
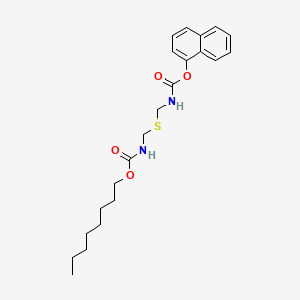
![Dibutyltinbis[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14477228.png)

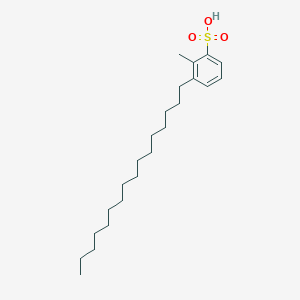
![Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid](/img/structure/B14477243.png)
![2-[(3-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14477249.png)
![N-[(2-Aminophenyl)methyl]-2,3-dichloroaniline](/img/structure/B14477250.png)

